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Introduction

Capmatinib is a highly selective mesenchymal-epithelial transition (MET) receptor tyrosine kinase inhibitor
approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping
mutations. As a targeted therapeutic agent, ensuring its pharmaceutical quality and stability throughout the
shelf life is paramount for patient safety and therapeutic efficacy. Stability-indicating assay methods
(SIAMs) are essential analytical tools that can accurately and reliably quantify capmatinib while effectively
separating and detecting its degradation products. These methods play a critical role in various stages of drug
development and quality control, including formulation studies, forced degradation studies, and routine

quality control of both bulk drug substances and finished pharmaceutical formulations.

The International Conference on Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) provide
comprehensive frameworks for stability testing and analytical method validation, respectively. These
guidelines mandate that analytical methods must be stability-indicating through forced degradation studies
under various stress conditions. This document presents detailed application notes and protocols for the
development and validation of stability-indicating assay methods for capmatinib, incorporating experimental
data from recent scientific literature to provide researchers with robust, ready-to-implement analytical

procedures.
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Analytical Method Summaries

Multiple analytical approaches have been developed and validated for the quantification of capmatinib and

the characterization of its degradation products. The table below summarizes the key methodologies reported

in recent literature;

Table 1: Summary of Analytical Methods for Capmatinib

Method Type

Key Parameters

Application

Reference

RP-HPLC
(Method 1)

RP-HPLC
(Method 2)

LC-MSIMS
(Bioanalytical)

LC-MSIMS
(Multi-analyte)

Enable C18 Kromasil column (250 x 4.6 mm;
5u); Mobile phase: Methanol:Water (70:30%
v/v); Flow rate: 1.0 mL/min; Detection: 233 nm;
Retention time: 3.75 min

Spherisorb ODS C18 Column (250 x 4.6 mm;
5um); Mobile phase:
Methanol:Acetonitrile:Water (60:20:20 v/v);
Flow rate: 1.0 mL/min; Detection: 251 nm; Run
time: 10 min

Not fully specified; Validated range: 1-2000

ng/mL in rat plasma; LLOQ: 1 ng/mL

Validated range: 100-10,000 ng/mL in human
plasma

Stability-indicating
method for bulk
drug

Analysis of
pharmaceutical
formulations

Preclinical
pharmacokinetic
studies

Therapeutic drug
monitoring

[1]

2]

[3]

[4]

Chromatographic Conditions and Method Development

HPLC Method 1

This method employs a reverse-phase high-performance liquid chromatography technique with isocratic

elution:
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e Column: Enable C18 Kromasil (250 x 4.6 mm; 5pym)

e Mobile phase: Methanol and water in the ratio of 70:30% (v/v)
e Flow rate: 1.0 mL/min

¢ Detection wavelength: 233 nm

e Column temperature: 40°C

¢ Injection volume: 20 pL

¢ Retention time: Approximately 3.75 minutes

e Theoretical plates: 9,176

e Symmetry factor: 1.22 [1]

The method development involved systematic optimization of chromatographic parameters to achieve
efficient separation of capmatinib from its degradation products. The selection of 233 nm as the detection
wavelength was based on UV spectral analysis which demonstrated that capmatinib exhibits maximum
absorbance at this wavelength compared to other peaks (382 nm, 317 nm, and 205 nm). Methanol was
selected as the diluent for stock solution preparation after solubility studies confirmed that capmatinib shows

good solubility in methanol while being insoluble in water. [1]

HPLC Method 2

This alternative HPLC method provides different chromatographic conditions suitable for formulation

analysis:

e Column: Spherisorb ODS C18 Column (250 x 4.6 mm; 5um)

¢ Mobile phase: Methanol, acetonitrile and water in the ratio of 60:20:20 (v/v)
e Flow rate: 1.0 mL/min

e Detection wavelength: 251 nm

e Total run time: 10 minutes [2]

The method employs a triple solvent system which may offer different selectivity for separating degradation
products compared to the binary system used in Method 1. The longer run time (10 minutes versus 3.75
minutes) may provide better resolution of multiple degradation products that could form under various

stress conditions.

Forced Degradation Study Protocols
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Forced degradation studies are conducted to validate the stability-indicating properties of the analytical
method and to understand the inherent stability of capmatinib under various stress conditions. The

following standardized protocols should be followed:

Table 2: Forced Degradation Study Conditions for Capmatinib

Stress Degradation
. Protocol
Condition Observed
Acid Expose capmatinib API (0.1 mg/mL) to 5N HCI at room Significant
Hydrolysis temperature for 30 minutes. Neutralize with 5N NaOH after degradation
stress period. [1] observed
Base Expose capmatinib API (0.1 mg/mL) to 5N NaOH at room Significant
Hydrolysis temperature for 1 hour. Neutralize with 5N HCI after stress degradation
period. [1] observed
Oxidative Expose capmatinib API (0.1 mg/mL) to hydrogen peroxide Significant
Stress (concentration not specified) for 24 hours. [1] degradation
observed
Thermal Expose solid capmatinib API to dry heat at 105°C for 72 hours  Degradation
Stress in a hot air oven. [1] observed
Photolytic Expose solid capmatinib API to sunlight for 7 days. [1] Degradation
Stress observed

The following workflow diagram illustrates the forced degradation study process:
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Capmatinib API Solution
(0.1 mg/mL)

Click to download full resolution via product page

For each stress condition, prepare capmatinib solution at a concentration of approximately 0.1 mg/mL (100
ppm). After subjecting to stress conditions, dilute the samples appropriately using mobile phase to achieve
the required concentration for HPLC analysis. For acid and base hydrolysis, neutralization is critical before

analysis to prevent ongoing degradation and to protect the HPLC column. [1]

Method Validation Protocols and Parameters

After method development and forced degradation studies, the analytical method must be thoroughly

validated according to ICH guideline Q2(R1) to demonstrate it is suitable for its intended purpose.

System Suitability Testing
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System suitability tests are conducted to ensure that the chromatographic system is performing adequately:

¢ Theoretical plates: >2000 (Actual value: 9,176 for Method 1)
¢ Tailing factor: <2.0 (Actual value: 1.22 for Method 1)
¢ Relative standard deviation (RSD) for replicate injections: <2.0% [1]

Validation Parameters and Results

Table 3: Method Validation Parameters for Capmatinib HPLC Assay

Validation
Method 1 Results Method 2 Results Protocol
Parameter
Linearity Range 1.321 - 4.002 pg/mL 5-35 pg/mL Prepare standard solutions at 5-6
(LOD/LOQ) concentration levels across the
range
LOD 1.321 pg/mL 0.033 pg/mL Signal-to-noise ratio of 3:1
LOQ 4.002 pg/mL 0.10 pg/mL Signal-to-noise ratio of 10:1
Accuracy 98.0% - 102.0% Not specified Recovery studies using spiked
samples at 3 levels (80%, 100%,
120%)
Precision %RSD within Not specified Six replicate injections of
(Repeatability) requirements standard solution
Specificity Resolved from Resolved from Forced degradation studies
degradation products  degradation
products

The linearity is demonstrated by plotting the peak area against concentration, and the correlation coefficient

(r?) should be greater than 0.999. [1] [2]

LC-MS/MS Analysis of Degradation Products
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For characterization of degradation products formed during forced degradation studies, liquid

chromatography coupled with mass spectrometry provides valuable structural information.

LC-MS/MS Protocol

¢ Instrument: Thermo Fisher Lab Discovery Quantum Max LC system with 410 auto-sampler and 500
MS lon trap detector

¢ Mass scanning range: m/z 50-2000

e Software: LC-Quan Quadrapole technique chromatography software

e Separation column: Enable C18 Kromasil (250 x 4.6 mm; 5pym) or equivalent

e Mobile phase: Methanol and water (70:30% v/v) or appropriate gradient

e Flow rate: 1.0 mL/min with splitter before MS interface [1]

Structural Characterization

The LC-MS analysis helps in identifying the molecular weights and potential structures of degradation
products. By comparing the mass spectra of stressed samples with untreated capmatinib, degradation
products can be characterized. This information is crucial for understanding the degradation pathways and

developing stable formulations. [1]

The following diagram illustrates the degradation pathways and analytical characterization process:
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Conclusion

The stability-indicating assay methods presented in this document provide robust and reliable approaches
for the analysis of capmatinib in both bulk drug substances and pharmaceutical formulations. The two RP-
HPLC methods offer different selectivity options, with Method 1 providing rapid analysis (3.75 minutes
runtime) while Method 2 employs a different mobile phase system that might be beneficial for separating

specific degradation products.

The forced degradation studies demonstrate that capmatinib is susceptible to degradation under acidic, basic,
oxidative, thermal, and photolytic stress conditions, necessitating proper storage conditions and protective
formulation approaches. The validation data confirm that both methods exhibit satisfactory linearity,

accuracy, precision, and specificity as per ICH guidelines.
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For researchers implementing these methods, it is recommended to conduct preliminary forced degradation
studies using the provided protocols to verify the method's stability-indicating capability in their specific
laboratory conditions. Additionally, for comprehensive characterization of degradation products, the LC-
MS/MS protocol should be employed to identify degradation pathways and support formulation

development and packaging selection.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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